molecular formula C17H20FN5 B2882634 1-(4-fluorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890880-70-3

1-(4-fluorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2882634
CAS No.: 890880-70-3
M. Wt: 313.38
InChI Key: YBXRITCHTAUBHP-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-amine class, characterized by a bicyclic heteroaromatic core. Its structure includes:

  • N,N-Dipropylamine: Two propyl groups on the amine at position 4, influencing solubility and pharmacokinetic properties.

Properties

IUPAC Name

1-(4-fluorophenyl)-N,N-dipropylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5/c1-3-9-22(10-4-2)16-15-11-21-23(17(15)20-12-19-16)14-7-5-13(18)6-8-14/h5-8,11-12H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXRITCHTAUBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and β-ketoesters.

    Introduction of the 4-fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions where a fluorinated aromatic compound is introduced.

    N,N-dipropylation: The final step involves alkylation reactions to introduce the dipropylamine moiety.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput reactors, efficient purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can be employed to modify the pyrazolo[3,4-d]pyrimidine ring or the fluorophenyl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(4-Fluorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.

    Medicine: Research is ongoing into its potential therapeutic applications, including as an anticancer agent due to its ability to inhibit cell proliferation.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction pathways that lead to cell proliferation.

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

Compound Name Aryl Substituent Key Findings Reference
1-(4-Fluorophenyl)-N,N-dipropyl-... 4-Fluorophenyl Structural basis for kinase inhibition; fluorination improves bioavailability
1-(3,4-Dimethylphenyl)-N,N-dipropyl-... 3,4-Dimethylphenyl Used as S3QEL (mitochondrial ROS modulator); methyl groups enhance stability
1-(4-Chloro-2-methylphenyl)-N,N-dipropyl-... 4-Chloro-2-methylphenyl Anticancer activity; chlorine enhances electrophilicity
N-(3-Fluorophenyl)-1H-pyrazolo... 3-Fluorophenyl Potential interaction with GSK3B and GSTM1 enzymes

Key Observations :

  • Fluorine vs. Chlorine : Fluorine improves metabolic stability and membrane permeability compared to chlorine, which may enhance cytotoxicity .

Variations in Amine Substituents

Compound Name Amine Substituent Key Findings Reference
1-(4-Fluorophenyl)-N,N-dipropyl-... Dipropyl Longer alkyl chains may prolong half-life via reduced renal clearance
1-(4-Fluorophenyl)-N,N-dimethyl-... Dimethyl Shorter chains improve solubility but reduce CNS penetration
N-Benzyl-1-methylpyrazolo... Benzyl + Methyl High mutagenicity (Ames test positive) but non-carcinogenic in rodents

Key Observations :

  • Alkyl Chain Length : Dipropyl groups enhance lipophilicity, favoring tissue distribution, while dimethyl groups improve aqueous solubility .
  • Benzyl Groups : Introduce aromatic interactions but increase mutagenic risk .

Modifications on the Pyrazolo[3,4-d]Pyrimidine Core

Compound Name Core Modification Key Findings Reference
1-(4-Fluorophenyl)-3-methyl-N,N-dipropyl-... Methyl at position 3 Dual EGFR/ErbB2 inhibition; methyl enhances steric complementarity
4-(3-Phenyl-1H-pyrazolo...)thieno[3,2-d]... Thienopyrimidine hybrid Enhanced anticancer activity via dual-targeting
1-(tert-Butyl)-3-(1-naphthyl)-... (1NA-PP1) Naphthyl at position 3 Selective PKC inhibition; bulky groups improve target specificity

Key Observations :

  • Methyl at Position 3 : Enhances binding to kinase domains (e.g., EGFR/ErbB2) .

Biological Activity

1-(4-fluorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of a 4-fluorophenyl group and dipropyl substitutions enhances its lipophilicity, potentially influencing its bioavailability and pharmacodynamics.

Chemical Structure

  • Chemical Formula : C15H19FN4
  • Molecular Weight : 274.34 g/mol
  • SMILES Notation : CC(C)N1C(=NC2=C(N1)N=CN=C2C(=N)C(C)CC)C1=CC=C(C=C1)F

Anticancer Activity

Research has indicated that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit notable anticancer properties. For instance, related compounds have shown significant inhibitory effects on various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical)5.2Induction of apoptosis via mitochondrial pathway
MCF-7 (breast)7.8Inhibition of cell proliferation
A549 (lung)6.5CDK9 inhibition affecting RNA polymerase II transcription

The compound's mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation, particularly through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Anti-inflammatory Effects

Compounds structurally related to this compound have demonstrated anti-inflammatory properties. In animal models of inflammation, such compounds have shown significant reductions in paw edema compared to standard anti-inflammatory drugs like indomethacin.

Compound Inhibition (%) Time (h)
Test Compound43.174
Indomethacin47.724

This suggests that the compound may exert its effects by modulating inflammatory mediators and pathways .

Antimicrobial Activity

The antimicrobial activity of pyrazolo[3,4-d]pyrimidine derivatives has been documented against various bacterial strains. For example, compounds similar to the target compound have shown efficacy against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

This activity is thought to arise from the compound's ability to disrupt bacterial cell wall synthesis or function .

Case Study 1: Anticancer Efficacy in Preclinical Models

A study evaluated the anticancer efficacy of a closely related pyrazolo[3,4-d]pyrimidine derivative in a mouse model bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups, highlighting the potential for clinical application in oncology.

Case Study 2: Anti-inflammatory Activity Assessment

In a controlled study assessing anti-inflammatory activity, the compound was administered to rats with induced paw edema. The results showed a marked decrease in inflammation markers and pain response compared to untreated controls, suggesting an effective therapeutic profile for inflammatory conditions.

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